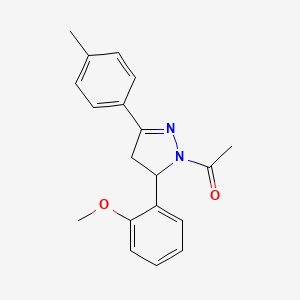![molecular formula C29H27NO3 B4893977 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone CAS No. 418779-98-3](/img/structure/B4893977.png)
2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone
Übersicht
Beschreibung
2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone, also known as BMPE, is a compound that has been widely studied for its potential use in scientific research. This compound belongs to the family of pyridinyl ketones and has shown promising results in various studies related to neuroscience, cancer research, and drug development.
Wissenschaftliche Forschungsanwendungen
2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is neuroscience, where 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone has been shown to act as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is linked to various neurological disorders such as Parkinson's disease. By inhibiting MAO-B, 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone can increase the levels of dopamine in the brain and potentially be used as a treatment for Parkinson's disease.
2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells by targeting the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression and has been linked to various types of cancer. By inhibiting HDAC, 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone can induce cell death in cancer cells and potentially be used as a treatment for cancer.
Wirkmechanismus
The mechanism of action of 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone involves its ability to inhibit the activity of various enzymes, such as MAO-B and HDAC. By inhibiting these enzymes, 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone can modulate the levels of neurotransmitters and gene expression, respectively. This modulation can lead to various biochemical and physiological effects, as discussed below.
Biochemical and physiological effects:
2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone can increase the levels of dopamine in the brain by inhibiting MAO-B. This increase in dopamine levels can lead to improved motor function and potentially be used as a treatment for Parkinson's disease.
In cancer research, 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone has been shown to induce cell death in cancer cells by inhibiting HDAC. This induction of cell death can potentially be used as a treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone is its ability to selectively target specific enzymes, such as MAO-B and HDAC. This selectivity can lead to fewer side effects compared to other drugs that target multiple enzymes. However, one of the limitations of 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone research. One direction is to further investigate its potential use in Parkinson's disease treatment. Another direction is to explore its potential use in combination with other drugs for cancer treatment. Additionally, future research can focus on improving the solubility of 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone to make it more suitable for in vivo studies.
Conclusion:
In conclusion, 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone is a compound that has shown promising results in various scientific research applications. Its ability to selectively target specific enzymes, such as MAO-B and HDAC, make it a potential candidate for drug development in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone involves a multistep process that starts with the reaction of 2,6-dimethyl-4-pyridinecarboxaldehyde with 4-methoxybenzaldehyde in the presence of a basic catalyst. The resulting intermediate is then reacted with phenylacetyl chloride to obtain the final product, 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone. The yield of 2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent used.
Eigenschaften
IUPAC Name |
2-[2,6-bis(4-methoxyphenyl)-3,5-dimethylpyridin-4-yl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO3/c1-19-26(18-27(31)21-8-6-5-7-9-21)20(2)29(23-12-16-25(33-4)17-13-23)30-28(19)22-10-14-24(32-3)15-11-22/h5-17H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEXXONJNBMEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154964 | |
| Record name | 2-[2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone | |
CAS RN |
418779-98-3 | |
| Record name | 2-[2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=418779-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B4893902.png)
![1-(4-bromophenyl)-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanol](/img/structure/B4893904.png)
![2-phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4893916.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4893918.png)



![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)
![N-[2-(1-piperidinyl)ethyl]-1-naphthamide](/img/structure/B4893963.png)
![3-(2-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4893971.png)
![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4893993.png)